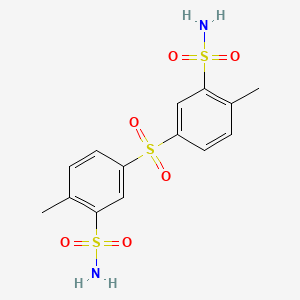

![molecular formula C18H27N5O3S2 B4617743 1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide often involves complex organic reactions. For instance, the asymmetric synthesis of fused bicyclic amino acids carrying a substituent at the beta-position and a propargyl group at the N-atom was achieved through selective allylation and a highly diastereoselective Pauson-Khand cycloaddition, which might offer insights into similar synthesis pathways for the compound (Guenter & Gais, 2003). Furthermore, the development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives using a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride suggests a potential method for synthesizing similar structures (Park et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure of 1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide is crucial for its application in various fields. Techniques such as NMR, mass spectrometry, and X-ray crystallography are typically employed to elucidate structural details. For example, the study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provided insights into the crystal structure, highlighting the importance of intramolecular hydrogen bonding, which could be relevant for the structural analysis of the compound in focus (Saeed et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of 1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide can be inferred from related compounds. For instance, the synthesis of novel acridine and bis acridine sulfonamides explored the inhibitory activity against metalloenzyme carbonic anhydrase, indicating potential biochemical interactions and reactivity for similar compounds (Ulus et al., 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability of the compound can be crucial for its application and handling. Studies on related compounds, such as the synthesis and water stability of novel sulfonated polyimides, can offer valuable insights into improving the physical stability and solubility of sulfonamide-containing compounds (Watari et al., 2004).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, and reactivity towards various reagents are essential for the functional application of the compound. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a mild and regioselective protocol that could be adapted for the synthesis and functionalization of similar compounds, highlighting their reactivity and potential for modification (Sharafi-kolkeshvandi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds possessing phenylsulfonyl and aminophenylsulfonyl groups, similar to the core structure of the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, through their heterocyclic systems, demonstrated potential tuberculostatic, antibacterial, and antifungal properties. Such research underscores the significance of these chemical structures in developing new antimicrobial agents. The synthesis methods and antimicrobial evaluation of these compounds open avenues for further exploration in the quest for novel treatments against resistant microbial strains (Gobis et al., 2012).

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds featuring sulfonamide groups has shown promising applications in pharmaceutical chemistry. These synthetic endeavors aim to create new molecules that can serve as the basis for drug discovery, highlighting the versatility of sulfonamide-containing compounds in generating diverse biological activities. The methodologies developed in these studies contribute significantly to the broader field of medicinal chemistry, providing a foundation for the synthesis of compounds with tailored properties for specific therapeutic applications (Ahmed, 2007).

Development of New Pharmaceutical Agents

The structural features related to the compound of interest, especially those incorporating sulfonamide functionalities, have been instrumental in the development of inhibitors targeting various enzymes, such as carbonic anhydrases. These studies not only shed light on the compound's potential pharmacological applications but also contribute to our understanding of enzyme inhibition mechanisms. Such research is crucial for the design of drugs with improved efficacy and specificity for their targets (Ulus et al., 2013).

Eigenschaften

IUPAC Name |

4-piperidin-1-yl-1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O3S2/c19-16(24)18(23-10-2-1-3-11-23)8-12-22(13-9-18)17(27)21-14-4-6-15(7-5-14)28(20,25)26/h4-7H,1-3,8-13H2,(H2,19,24)(H,21,27)(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWTXPABRGYZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)

![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)

![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)

![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)